molecular formula C7H6BrClO3S B2637016 4-Bromo-2-chlorophenyl methanesulfonate CAS No. 15148-98-8

4-Bromo-2-chlorophenyl methanesulfonate

Cat. No.: B2637016
CAS No.: 15148-98-8
M. Wt: 285.54
InChI Key: SESMMTIKWBRYNL-UHFFFAOYSA-N
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Description

“4-Bromo-2-chlorophenyl methanesulfonate” is a chemical compound with the molecular formula C7H6BrClO3S . It is related to “4-Bromo-2-chlorophenol”, which is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, profenofos, can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .


Molecular Structure Analysis

The molecular weight of “this compound” is 285.54274 . For a related compound, “4-Bromo-2-chlorophenol”, the molecular formula is BrC6H3(Cl)OH .

Scientific Research Applications

Sulfonation Reactions

4-Bromo-2-chlorophenyl methanesulfonate plays a significant role in sulfonation reactions. Research has demonstrated its use in the sulfonation of phenols, anisoles, and methyl phenyl sulfates, producing various sulfonic acids. For instance, in the sulfonation of phenyl methanesulfonates, this compound yields specific sulfonic acids under controlled conditions (Wit, D., Woldhuis, A., & Cerfontain, H., 2010).

Synthesis of Antifungal Agents

This compound is also pivotal in the synthesis of certain antifungal agents. For instance, it has been used in the synthesis of α-styryl carbinol derivatives, which are effective in treating systemic fungal infections. New processes for large-scale production of these compounds have been explored, highlighting its industrial and medicinal significance (PestiJaan, A., et al., 1998).

Studies in Organic Chemistry

In the realm of organic chemistry, this compound is used in various synthetic reactions. It serves as a starting material or intermediate in the synthesis of complex organic molecules. For instance, its reaction with glycerol under methanesulfonic acid catalysis has been studied to produce various compounds (Upadhyaya, S., et al., 1997).

Microbial Metabolism Research

This chemical has been instrumental in studies related to microbial metabolism, particularly in understanding the metabolic pathways of methanesulfonic acid, a closely related compound. These studies contribute significantly to our understanding of the biogeochemical cycling of sulfur (Kelly, D., & Murrell, J., 1999).

Environmental Studies

It also finds applications in environmental science. For instance, the movement of 2,4-dichlorophenyl methanesulfonate in plants has been studied to understand the absorption and distribution of certain compounds within plant systems, providing insights into plant physiology and environmental interactions (Rader, W. E., Burton, W. B., & Mcbeth, C., 1970).

Mechanism of Action

While the mechanism of action for “4-Bromo-2-chlorophenyl methanesulfonate” is not specified, profenofos, a related compound, is known to inhibit β-esterases such as acetylcholinesterase, butyrylcholinesterase, and carboxylesterase .

Safety and Hazards

“4-Bromo-2-chlorophenol”, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed .

Future Directions

While specific future directions for “4-Bromo-2-chlorophenyl methanesulfonate” were not found, research on related compounds like profenofos continues, particularly in the areas of exposure biomarkers and potential health effects .

Properties

IUPAC Name

(4-bromo-2-chlorophenyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-13(10,11)12-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESMMTIKWBRYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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